N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a complex organic compound featuring a benzimidazole core, a thiazole ring, and a methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole ring
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The benzimidazole and thiazole rings can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Reduced derivatives with different functional groups.
Substitution: Substituted benzimidazoles or thiazoles.
Scientific Research Applications
Medicine: It may serve as a lead compound for the development of new drugs, particularly in the treatment of bacterial infections or inflammatory diseases.
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Material Science: Its unique structure may be useful in the design of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an antibacterial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((3-methylbenzyl)thio)thiazol-4-yl)acetamide
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-methylbenzyl)thio)thiazol-4-yl)acetamide
Uniqueness: This compound is unique due to its specific substitution pattern on the benzimidazole and thiazole rings, which may confer distinct biological or chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS2/c1-14-6-8-15(9-7-14)12-27-21-23-16(13-28-21)10-20(26)22-11-19-24-17-4-2-3-5-18(17)25-19/h2-9,13H,10-12H2,1H3,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEITOPZGWQIPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.